2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline
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Overview
Description
2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline is an organic compound that features a bromine atom and a triazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:
Bromination of Aniline: The starting material, aniline, undergoes bromination to introduce a bromine atom at the ortho position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Triazole Ring: The brominated aniline is then subjected to a cyclization reaction with hydrazine derivatives to form the 1H-1,2,4-triazole ring. This step often requires the use of a solvent like ethanol and a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common reagents for these reactions include sodium methoxide, potassium thiolate, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding quinones, while reduction with sodium borohydride can produce amines.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium thiolate in DMF.
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and various biaryl or alkyne derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly due to the biological activity of the triazole ring.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Biological Studies: Its derivatives are studied for their interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. For example, in anticancer studies, it may inhibit cell proliferation by targeting kinases or other regulatory proteins involved in cell cycle control .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-(1H-1,2,4-triazol-3-yl)aniline: Similar structure but with the triazole ring at a different position.
2-chloro-5-(1H-1,2,4-triazol-3-yl)aniline: Chlorine atom instead of bromine.
5-(1H-1,2,4-triazol-3-yl)aniline: Lacks the bromine atom.
Uniqueness
2-bromo-5-(1H-1,2,4-triazol-3-yl)aniline is unique due to the specific positioning of the bromine and triazole groups, which can influence its reactivity and biological activity. The bromine atom can act as a leaving group in substitution reactions, while the triazole ring provides stability and potential for biological interactions .
Properties
CAS No. |
1610360-58-1 |
---|---|
Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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